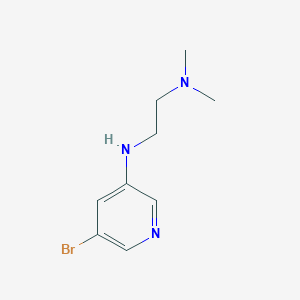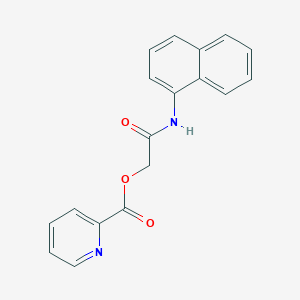![molecular formula C17H11F3O3S B7637423 7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)
7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TFP, and it has been found to have a variety of biochemical and physiological effects.
作用機序
TFP is believed to work by reacting with ROS to form a fluorescent adduct. The fluorescence intensity of the adduct is proportional to the concentration of ROS in the sample. TFP has been found to be highly specific for ROS, and it does not react with other oxidants or reducing agents.
Biochemical and Physiological Effects:
TFP has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of ROS, TFP has also been studied for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, and it has been suggested that TFP may be a useful therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of TFP is its high sensitivity and selectivity for ROS. It has been found to be a highly reliable probe for the detection of ROS in a variety of samples, including cells, tissues, and biological fluids. However, there are also some limitations to the use of TFP in lab experiments. For example, TFP is not stable in acidic conditions, and it can be affected by the presence of other oxidants or reducing agents in the sample.
将来の方向性
There are several directions for future research on TFP. One area of interest is the development of new fluorescent probes for the detection of ROS. TFP has been found to be a highly sensitive and selective probe, but there is still a need for probes that can detect specific types of ROS or that have improved properties for in vivo imaging. Another area of interest is the investigation of the anti-inflammatory properties of TFP. It has been suggested that TFP may be a useful therapeutic agent for the treatment of inflammatory diseases, but more research is needed to understand its mechanism of action and potential clinical applications.
合成法
The synthesis of TFP involves the reaction of 4-chromanone with trifluoromethyl phenyl sulfide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of TFP is typically around 60-70%.
科学的研究の応用
TFP has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding the mechanisms of oxidative stress in various diseases. TFP has been found to be a highly sensitive and selective probe for the detection of ROS, and it has been used in several studies to investigate the role of ROS in various diseases.
特性
IUPAC Name |
7-hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O3S/c18-17(19,20)11-2-1-3-13(7-11)24-9-10-6-16(22)23-15-8-12(21)4-5-14(10)15/h1-8,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQDFVTVRAWXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC(=O)OC3=C2C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)

![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)


![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)

![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)


